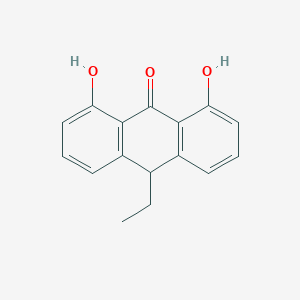

10-Ethyldithranol

Description

Structure

3D Structure

Properties

CAS No. |

104608-82-4 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |

InChI Key |

HQHJGYHOFVZUIM-UHFFFAOYSA-N |

SMILES |

CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Canonical SMILES |

CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Other CAS No. |

104608-82-4 |

Synonyms |

1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dithranol and the Inactivity of its Derivative, 10-Ethyldithranol

Executive Summary

Dithranol (anthralin) is a cornerstone topical therapy for psoriasis vulgaris, renowned for its efficacy. Its therapeutic effects are intrinsically linked to its chemical instability and pro-oxidative properties. This guide delves into the complex mechanism of action of dithranol, focusing on its generation of reactive oxygen species (ROS) and subsequent anti-proliferative and anti-inflammatory effects. Crucially, this document also elucidates the structure-activity relationship by examining 10-Ethyldithranol. Investigations reveal that the substitution of an ethyl group at the C10 position renders the molecule chemically stable, preventing the auto-oxidation necessary for therapeutic activity. Consequently, this compound is devoid of the antipsoriatic, irritative, and staining properties characteristic of its parent compound[1]. Understanding this molecular distinction is vital for the rational design of future dermatological therapies.

The Core Mechanism of Action: Dithranol's Redox Cycling

The antipsoriatic action of dithranol is not fully understood but is widely accepted to be mediated through its redox activity[2]. Upon application to the skin, dithranol undergoes auto-oxidation, a process that generates a cascade of reactive oxygen species (ROS), including superoxide anions and other free radicals[2][3]. These highly reactive molecules are the primary effectors of dithranol's therapeutic and adverse effects.

The central pathway involves the accumulation of dithranol in the mitochondria of skin cells, particularly keratinocytes[4]. Within the mitochondria, it disrupts the electron transport chain, interfering with cellular energy supply and amplifying the production of ROS[4]. This targeted oxidative stress is believed to be the linchpin of its mechanism, leading to the downstream effects detailed below.

Caption: Dithranol's pro-oxidative mechanism of action.

Anti-proliferative Effects

Psoriasis is characterized by keratinocyte hyperproliferation. Dithranol counters this by:

-

Inhibiting DNA Synthesis: The generated free radicals can damage cellular DNA, impeding replication and slowing the excessive cell division found in psoriatic plaques[2][4][5].

-

Down-regulating Growth Factor Receptors: Dithranol has been shown to induce a dose-dependent decrease in Epidermal Growth Factor (EGF) binding, further contributing to its anti-proliferative action[2].

Anti-inflammatory and Immunosuppressive Effects

The inflammatory component of psoriasis is a key therapeutic target. Dithranol modulates the immune response through several pathways:

-

Inhibition of Cytokine Secretion: In vitro studies have demonstrated that dithranol inhibits the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), from human monocytes[2].

-

Modulation of Transcription Factors: It can activate NF-κB, a central transcription factor that regulates inflammatory and immune responses[2].

-

Inhibition of Neutrophil Function: Dithranol inhibits the production of leukotrienes by neutrophils, which are potent mediators of inflammation[2].

Key Enzyme Inhibition

A specific molecular target of dithranol is thioredoxin reductase (TR), an enzyme involved in cellular redox balance. Dithranol forms a covalent complex with TR, leading to its irreversible deactivation[2]. This action disrupts the cell's ability to manage oxidative stress, potentially enhancing the therapeutic effect of ROS.

Structure-Activity Relationship: The Inactivity of this compound

The therapeutic efficacy of dithranol is entirely dependent on the chemical reactivity of the hydrogen atom at the C10 position of its anthracenone core. This position is the initial site of oxidation.

The derivative, this compound, features a stable ethyl group covalently bonded to this C10 position. This substitution sterically hinders and electronically deactivates the molecule, preventing the crucial first step of auto-oxidation[1]. Without oxidation, no ROS or free radicals are generated, and the entire cascade of therapeutic effects is abrogated.

This principle confirms that for antipsoriatic activity, dithranol analogues require a free or easily liberated group at the C10 position[1]. The stability of this compound makes it a useful negative control in research but renders it therapeutically inert. As a result, it does not cause the skin irritation or staining associated with active dithranol, as these side effects are also products of the oxidation process[1].

Caption: Structure-activity relationship of Dithranol vs. This compound.

Quantitative Data Summary

The following tables summarize quantitative data from clinical and comparative studies of dithranol and its analogues.

Table 1: Clinical Efficacy and Side Effect Comparison of Dithranol vs. Butantrone (a 10-acyl analogue) [6]

| Parameter | 3% Dithranol | 4% Butantrone (Equimolar) | Time Point | Statistical Significance (p-value) |

| Antipsoriatic Efficacy | Equal | Equal | 10 weeks | No significant difference |

| Skin Staining | Higher | Significantly Milder | 2-10 weeks | < 0.05 |

| Irritation | Peaks Early | Delayed Onset (peaks 6-10 weeks) | 2 weeks | < 0.01 (Dithranol higher) |

Data adapted from a right-left comparison study in 30 outpatients with plaque psoriasis.

Table 2: Patient-Reported Outcomes in Psoriasis Treatment [7]

| Treatment Group | Mean Reduction in Psoriasis Disability Index (PDI) | 95% Confidence Interval | p-value |

| Calcipotriol (50 µg/g) | 6.5 | 4.4, 8.6 | 0.001 |

| Dithranol (0.1-2%) | 3.7 | 1.1, 6.3 | 0.005 |

Data from a 3-month multicentre, randomized study involving 306 patients.

Key Experimental Protocols

Protocol: Metabolomic Analysis of Dithranol's Effect on Keratinocytes

This protocol is adapted from studies investigating dithranol's metabolic impact on the HaCaT human keratinocyte cell line[8].

-

Cell Culture: HaCaT cells are cultured in Dulbecco's Modification of Eagle's Medium (DMEM) with 10% fetal calf serum at 37°C in a 5% CO₂ atmosphere.

-

Dithranol Challenge: Subconfluent cells are treated with therapeutically relevant doses of dithranol (e.g., 0-0.5 µg/mL).

-

Enzyme Inactivation & Metabolite Extraction:

-

The culture medium is rapidly removed.

-

Cells are quenched with liquid nitrogen to halt metabolic activity.

-

Metabolites are extracted using a chilled solvent system (e.g., methanol/chloroform/water).

-

-

Sample Preparation: The extracted metabolite solution is centrifuged to pellet debris. The supernatant is collected and dried under vacuum.

-

Derivatization: The dried extract is derivatized (e.g., via methoximation and silylation) to increase the volatility of metabolites for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification of individual metabolites.

-

Data Analysis: The resulting data is processed using statistical methods such as Principal Components Analysis (PCA) and hierarchical cluster analysis to identify significant changes in metabolite levels in response to dithranol treatment.

Caption: Experimental workflow for metabolomic analysis.

Protocol: In Vitro Dithranol Stability and Colorimetric Assay

This protocol is based on methods used to compare dithranol and its derivatives[9].

-

Solution Preparation: Prepare equimolar (e.g., 50 µM) solutions of dithranol and this compound in acetonitrile.

-

Spectrophotometry:

-

Use a diode array spectrophotometer with 1 cm quartz cells.

-

Scan the absorbance of each solution across a UV-Vis spectrum (e.g., 190 to 800 nm).

-

Record the peak absorbance at the characteristic wavelength for dithranol's colored oxidation products (e.g., 375 nm).

-

-

Data Comparison: Quantitatively compare the absorbance values at the peak wavelength. A lower absorbance for a derivative at an equimolar concentration indicates reduced formation of colored oxidation products and thus greater chemical stability. This method confirmed that a dithranol co-drug was 63% less color-intense than dithranol itself[9].

Conclusion

The mechanism of action of dithranol is a complex, multifactorial process rooted in its capacity for redox cycling and the generation of reactive oxygen species. These ROS mediate the drug's potent anti-proliferative and anti-inflammatory effects, which are central to its success in treating psoriasis. The study of this compound provides a clear and definitive illustration of the drug's structure-activity relationship. The stable ethyl group at the C10 position completely blocks the auto-oxidation pathway, rendering the molecule therapeutically inert and highlighting the absolute requirement of a reactive C10 position for antipsoriatic activity. This knowledge is critical for guiding future research into novel, stable, and effective analogues for dermatological diseases.

References

- 1. Dithranol: further investigations on the structure-activity-relationship. The new series of the 10-mono-alkyldithranol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithranol - Wikipedia [en.wikipedia.org]

- 5. mims.com [mims.com]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

- 7. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Ethyldithranol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Ethyldithranol, with the IUPAC name 1,8-dihydroxy-10-ethyl-9(10H)-anthracenone, is a derivative of the topical antipsoriatic drug dithranol. Unlike its parent compound, this compound has been shown to lack antipsoriatic activity. This is attributed to the stable ethyl substituent at the 10-position, which hinders the necessary oxidation processes for therapeutic effect. Notably, this structural modification also eliminates the common side effects of dithranol, such as skin staining and irritation. This guide provides a summary of the known chemical and physical properties of this compound, based on available scientific literature. Due to the limited public availability of detailed experimental data for this specific analog, some information is inferred from related compounds and general chemical principles.

Chemical Properties and Identification

This compound is an alkylated derivative of dithranol, an anthrone compound. The core structure is a tricyclic aromatic system with two hydroxyl groups and a ketone. The ethyl group is attached at the C10 position.

| Property | Value | Source |

| IUPAC Name | 1,8-dihydroxy-10-ethyl-9(10H)-anthracenone | [1] |

| Synonyms | 10-Ethyl-dithranol | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | Calculated |

| Molecular Weight | 254.28 g/mol | Calculated |

| CAS Number | Not found in searched databases | N/A |

Physical Properties

| Property | Value | Source |

| Physical State | Likely a solid at room temperature | Inferred |

| Color | Likely a yellow or brownish powder | Inferred from dithranol |

| Solubility | Expected to be soluble in organic solvents like acetone, chloroform, and DMSO; sparingly soluble in water. | Inferred from dithranol |

Biological Activity and Structure-Activity Relationship (SAR)

Research on 10-mono-alkyldithranol derivatives has elucidated key aspects of their structure-activity relationship. The substituent at the C10 position plays a crucial role in the biological activity of dithranol analogs.

-

Lack of Antipsoriatic Activity: this compound does not possess the antipsoriatic effects of dithranol.[1] The ethyl group at the C10 position is relatively stable, which prevents the rapid oxidation processes believed to be essential for the therapeutic action of dithranol.[1]

-

Reduced Side Effects: A significant advantage of this compound is the absence of skin staining and irritation, which are common and problematic side effects of dithranol therapy.[1]

-

In Vitro Stability: The in vitro stability of this compound has been investigated, suggesting that its chemical behavior has been studied under laboratory conditions.[1]

The logical relationship for the biological activity of dithranol derivatives at the C10 position can be visualized as follows:

Caption: Structure-activity relationship of Dithranol vs. This compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the searched literature. However, a general workflow for the characterization of a novel dithranol derivative can be proposed based on standard laboratory practices.

Hypothetical Experimental Workflow for Characterization

Caption: Hypothetical workflow for the characterization of this compound.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain.

Conclusion

This compound is a structurally interesting derivative of dithranol that, while inactive as an antipsoriatic agent, provides valuable insights into the structure-activity relationship of anthrones. Its lack of skin staining and irritation makes the C10-alkylation a noteworthy strategy for mitigating the adverse effects of dithranol. Further research and publication of the detailed chemical, physical, and pharmacological properties of this compound would be beneficial for the scientific community, particularly for those involved in the design of novel dermatological therapies. The information presented in this guide is based on the limited available literature and will be updated as more data becomes accessible.

References

The Genesis and Evolution of Dithranol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithranol, also known as anthralin, has been a cornerstone in the topical treatment of psoriasis for over a century. Its journey from a natural remedy to a synthesized compound and its subsequent derivatization represents a significant chapter in dermatological drug development. This technical guide provides an in-depth exploration of the discovery, history, and chemical evolution of dithranol and its derivatives. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative clinical data, and a molecular-level understanding of its mechanism of action.

Discovery and Historical Perspective

The story of dithranol begins with chrysarobin, a natural substance extracted from the araroba tree in Brazil. In 1876, Balmanno Squire first reported the efficacy of an ointment containing chrysarobin for treating psoriasis. Later, in 1916, Galewsky synthesized 1,8-dihydroxy-9-anthrone, which we now know as dithranol or anthralin. This synthetic compound proved to be a potent anti-psoriatic agent.

Early formulations of dithranol were often crude and associated with significant side effects, including skin irritation, burning, and staining of the skin and clothing. These limitations spurred further research into developing derivatives and improved formulations to enhance therapeutic efficacy while minimizing adverse effects. The primary goals of these derivatization efforts have been to improve stability, reduce irritancy, and decrease the staining properties of the parent molecule.

The Chemistry of Dithranol and Its Derivatives

Dithranol is an anthracene derivative with a core structure of 1,8-dihydroxy-9(10H)-anthracenone. Its therapeutic activity is intrinsically linked to its chemical reactivity, particularly its ability to generate reactive oxygen species (ROS). Chemical modifications have primarily focused on the C10 position and the hydroxyl groups at C1 and C8.

C10-Substituted Derivatives

A significant number of derivatives have been synthesized by introducing various substituents at the C10 position. The rationale behind this approach is that the antipsoriatic activity is associated with the homolytic cleavage of the C-H bond at the C10 position. Modifications at this site can modulate the compound's stability and reactivity.

Ester Prodrugs and Co-drugs

To address the issues of irritation and staining, researchers have developed ester prodrugs and co-drugs of dithranol. By esterifying the hydroxyl groups at the C1 and C8 positions, the reactivity of the molecule is temporarily masked. These ester linkages are designed to be cleaved by endogenous esterases in the skin, releasing the active dithranol at the target site.

Co-drugs, which involve linking dithranol to another active pharmaceutical ingredient (API) via a cleavable linker, represent a more advanced approach. For instance, co-drugs of dithranol with non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, or with keratolytics like salicylic acid, have been synthesized. This strategy aims to deliver two therapeutic agents to the psoriatic lesion simultaneously, potentially leading to synergistic effects and a better side-effect profile.

Quantitative Data on Efficacy and Side Effects

The clinical efficacy of dithranol and its derivatives is often assessed using the Psoriasis Area and Severity Index (PASI), which quantifies the extent and severity of psoriatic lesions. The following tables summarize key quantitative data from various clinical studies.

| Treatment Regimen | Number of Patients | Duration of Treatment | Efficacy Outcome (Investigator's Assessment) | Reference |

| Calcipotriol (50 µg/g) twice daily | 153 | Up to 3 months | 60.1% 'cleared' or with 'marked improvement' | [1] |

| Short-contact dithranol (0.1-2%) | 131 | Up to 3 months | 51.1% 'cleared' or with 'marked improvement' | [1] |

| Dithranol 2% ointment (1-minute contact) | 27 | 8 weeks | 17 patients achieved clearing or considerable improvement | [2] |

| Placebo ointment | 27 | 8 weeks | 6 patients achieved clearing or considerable improvement | [2] |

| Dithranol in Lassar's paste | 24 | Not specified | Slower initial reduction in severity | [3] |

| Dithranol and fluocinonide in Lassar's paste | 24 | Not specified | More rapid initial reduction in severity | [3] |

| Side Effect | Dithranol | Dithranol + Fluocinonide | Dithranol Cream (0.25%) | Dithranol Ointment (0.25%) | Reference |

| Burning Episodes | More frequent | Fewer episodes | - | - | [3] |

| Skin Staining | Less staining | Greater staining | Significantly better cosmetic acceptability | Poorer cosmetic acceptability | [3][4] |

| Relapse (up to 3 months post-treatment) | 2 patients relapsed more on this side | 11 patients relapsed more on this side | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of dithranol derivatives.

Synthesis of a Dithranol-Naproxen Co-drug (Ester)

Objective: To synthesize a co-drug of dithranol and naproxen linked by ester bonds.

Materials:

-

Dithranol

-

Naproxen

-

Thionyl chloride

-

Dry tetrahydrofuran (THF)

-

Pyridine

-

Dry ice/acetone bath

-

Nitrogen atmosphere

Procedure:

-

Acid Chloride Formation: Convert naproxen to its acid chloride by reacting it with thionyl chloride.

-

Reaction Setup: Dissolve dithranol (1 equivalent) in dry THF and cool the solution in a dry ice/acetone bath for five minutes with constant agitation.

-

Base Addition: Add pyridine (1.5 equivalents) dropwise to the dithranol solution under a nitrogen atmosphere.

-

Co-drug Synthesis: Dissolve the naproxen acid chloride (2 equivalents) in dry THF, cool it in a dry ice/acetone bath for 5 minutes, and then add it slowly to the dithranol-pyridine mixture.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed, monitoring its progress by thin-layer chromatography. Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of dithranol derivatives on human keratinocytes (HaCaT cells).

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Dithranol derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Sodium dodecyl sulfate (SDS) in 0.01 M HCl

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1.0 × 10⁴ cells/cm² and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with various concentrations of the dithranol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plates at 37°C for 4 hours to allow the formation of formazan crystals.[5]

-

Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control.

Mechanism of Action and Signaling Pathways

The therapeutic effects of dithranol are attributed to its anti-proliferative and anti-inflammatory properties. These actions are mediated through its influence on several key signaling pathways implicated in the pathogenesis of psoriasis. Dithranol is known to generate reactive oxygen species, which can modulate the activity of transcription factors and enzymes involved in inflammation and cell growth.

The IL-23/Th17 and IL-17 Signaling Pathways

Psoriasis is now understood to be a T-cell-mediated autoimmune disease, with the IL-23/Th17 axis playing a central role. Dithranol has been shown to modulate this pathway.

Caption: Dithranol's inhibitory effect on the IL-23/Th17 signaling pathway.

The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In psoriasis, NF-κB is constitutively active in keratinocytes, leading to the production of pro-inflammatory cytokines. Dithranol is thought to suppress the activation of the NF-κB pathway.[6]

Caption: Inhibition of the NF-κB signaling pathway by dithranol.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development and preclinical evaluation of a novel dithranol derivative.

Caption: A typical experimental workflow for dithranol derivative development.

Conclusion and Future Directions

Dithranol and its derivatives have a long and successful history in the management of psoriasis. While the parent compound remains an effective therapy, its utility is often limited by local side effects. The development of derivatives, particularly co-drugs and prodrugs, offers a promising strategy to improve the therapeutic index of dithranol. Future research in this area should focus on:

-

Head-to-head clinical trials: Directly comparing the efficacy and tolerability of different dithranol derivatives to establish a clear therapeutic hierarchy.

-

Novel drug delivery systems: Exploring advanced formulations, such as nanoparticles and liposomes, to further enhance skin penetration and reduce irritation.

-

Mechanism-based design: Utilizing a deeper understanding of the molecular pathways involved in psoriasis to design next-generation dithranol derivatives with enhanced target specificity and reduced off-target effects.

By continuing to innovate upon the foundational chemistry of dithranol, the scientific community can further refine this time-tested therapeutic agent for the benefit of patients with psoriasis.

References

- 1. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind comparison of a dithranol and steroid mixture with a conventional dithranol regimen for chronic psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study of dithranol cream, 0.25% and 0.1%, and dithranol ointment 0.25% in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swastibotanicals.com [swastibotanicals.com]

In-Depth Technical Guide: Solubility of 10-Ethyldithranol

Disclaimer: Due to the limited availability of specific data for 10-Ethyldithranol, this technical guide provides solubility and mechanistic information for its parent compound, Dithranol (also known as Anthralin). This information serves as a close proxy and a valuable reference for researchers, scientists, and drug development professionals working with this compound. The structural similarity suggests that the solubility and biological activity will be comparable, though not identical.

Introduction

This compound is a derivative of Dithranol, a well-established topical therapeutic agent for psoriasis. The efficacy of topical formulations is intrinsically linked to the solubility of the active pharmaceutical ingredient (API) in the vehicle, as it governs the drug's release, penetration into the skin, and ultimately its bioavailability at the target site. This guide provides a comprehensive overview of the solubility of Dithranol in various solvents and outlines a standard experimental protocol for its determination. Furthermore, it delves into the molecular mechanisms of action of Dithranol, offering insights into its therapeutic effects on psoriasis.

Solubility of Dithranol

The solubility of Dithranol has been qualitatively described in several pharmacopeias and quantitatively determined in specific organic solvents. The following table summarizes the available solubility data, with qualitative descriptions converted to estimated quantitative ranges based on the United States Pharmacopeia (USP) definitions.

| Solvent | Solubility Description | Estimated Solubility (mg/mL) | Quantitative Data (mg/mL) |

| Water | Practically Insoluble | < 0.1 | < 0.1[1] |

| Dichloromethane | Soluble | 100 - 1000 | 20[2][3] |

| Chloroform | Soluble | 100 - 1000 | 20[2][3] |

| Acetone | Sparingly Soluble | 10 - 33.3 | - |

| Ethanol (96%) | Slightly Soluble | 1 - 10 | - |

| Diethyl Ether | Slightly Soluble | 1 - 10 | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | ≥ 10[1][4] |

Note: The qualitative descriptions "Soluble," "Sparingly Soluble," and "Slightly Soluble" are based on the definitions provided by the United States Pharmacopeia (USP)[5][6][7]. The estimated solubility ranges are derived from these definitions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Materials and Equipment

-

Dithranol (or this compound) powder

-

Selected solvents of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Dithranol powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining fine particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved Dithranol.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Dithranol of known concentrations.

-

Determine the concentration of Dithranol in the experimental samples by interpolating from the calibration curve.

-

Calculate the solubility in mg/mL or other desired units.

-

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action of Dithranol in Psoriasis

Dithranol is a highly effective treatment for psoriasis, and its therapeutic effects are attributed to a combination of anti-proliferative and anti-inflammatory actions.[8][9] The exact molecular mechanisms are complex and not fully elucidated, but several key pathways have been identified.

Dithranol's primary mode of action is believed to involve the generation of reactive oxygen species (ROS).[10] It accumulates in the mitochondria of skin cells, where it undergoes auto-oxidation, leading to the production of free radicals.[8] These ROS can impede DNA replication and mitochondrial function, thereby inhibiting the excessive proliferation of keratinocytes, which is a hallmark of psoriatic plaques.[8][9]

Furthermore, Dithranol exerts anti-inflammatory effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha by monocytes.[10] By reducing the expression of these inflammatory mediators, Dithranol helps to alleviate the inflammation and redness associated with psoriasis.

The following diagram illustrates the proposed signaling pathways involved in the mechanism of action of Dithranol.

Caption: Proposed Signaling Pathway of Dithranol in Psoriasis.

Conclusion

This technical guide provides a summary of the available solubility data for Dithranol as a surrogate for this compound, a detailed protocol for experimental solubility determination, and an overview of its mechanism of action. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation and understanding of this compound-based therapies for psoriasis. Further experimental studies are warranted to determine the precise solubility profile of this compound in a wider range of solvents.

References

- 1. qps.nhsrcindia.org [qps.nhsrcindia.org]

- 2. swastibotanicals.com [swastibotanicals.com]

- 3. View Source [faq.edqm.eu]

- 4. Splendora | 5% | Scalp Solution | স্প্লেনডোরা ৫% স্ক্যাল্প সল্যুসন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Spectroscopic Analysis of 10-Ethyldithranol: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 10-Ethyldithranol. Due to a lack of publicly available experimental data for this specific analogue of the dermatological drug dithranol, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its putative chemical structure. Furthermore, detailed experimental protocols are provided to guide the empirical analysis of a synthesized sample.

Predicted Molecular Structure

This compound is presumed to be a derivative of dithranol (1,8-dihydroxy-9(10H)-anthracenone), with an ethyl group substituting one of the hydrogens at the 10-position. The proposed structure is presented below.

Caption: Proposed chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | s | 2H | Ar-OH |

| ~7.0 - 7.8 | m | 6H | Ar-H |

| ~4.5 | t | 1H | H-10 |

| ~2.0 - 2.2 | m | 2H | -CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (C-9) |

| ~160 | Ar-C-OH |

| ~115 - 140 | Ar-C |

| ~40 | C-10 |

| ~25 | -CH₂- |

| ~10 | -CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (phenolic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=O stretch (conjugated ketone) |

| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~254.10 | [M]⁺ (Molecular Ion) |

| ~225.09 | [M - C₂H₅]⁺ |

| Other fragments | Corresponding to losses of CO, H₂O, etc. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Caption: General experimental workflows for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be employed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Data Analysis: Analyze the processed spectra to determine chemical shifts, signal multiplicities, coupling constants, and integral values.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils/low melting solids): Place a small amount of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin pellet using a hydraulic press.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction on the acquired spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of information obtained from different techniques to elucidate and confirm the molecular structure.

Caption: Logical workflow for structure elucidation.

This predictive guide serves as a foundational resource for any researcher undertaking the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate the efficient and accurate spectroscopic analysis of this novel compound.

In Vitro Stability of 10-Ethyldithranol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of 10-Ethyldithranol, a synthetic anthralin derivative. Due to the limited availability of direct stability data for this compound in publicly accessible literature, this guide synthesizes information on the stability of the parent compound, dithranol, and related anthrones, in conjunction with established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

Core Concepts in Stability Testing

The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH. Stability studies are essential to determine the shelf-life of the drug substance and to identify its degradation products.[1] These studies typically involve long-term testing under recommended storage conditions and accelerated testing under stressed conditions to predict the degradation profile.[1][2]

Potential Degradation Pathways of this compound

The chemical structure of this compound, with its anthrone core, is susceptible to degradation, primarily through oxidation. The C-10 position, where the ethyl group is attached, is a known reactive site in dithranol and its analogues. The presence of the ethyl group may influence the rate and pathway of degradation compared to the parent compound, dithranol.

A plausible degradation pathway for this compound involves oxidation of the anthrone moiety. This can lead to the formation of various degradation products, including dimers and oxidized anthrones. The specific degradation products are likely to be influenced by the storage conditions, such as the presence of oxygen and exposure to light.

Caption: Proposed oxidative degradation pathway for this compound.

Experimental Protocols for In Vitro Stability Testing

A comprehensive in vitro stability study for this compound should be designed to evaluate the impact of various environmental factors. The following protocols are based on standard industry practices and regulatory guidelines.

Analytical Method Development and Validation

Prior to initiating stability studies, a validated stability-indicating analytical method is required.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Table 1: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways.[3] This involves exposing this compound to conditions more severe than those used in accelerated stability testing.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80 °C for 48 hours |

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Samples should be analyzed at appropriate time points to track the formation of degradation products.

Caption: Workflow for forced degradation studies of this compound.

Formal Stability Studies

Formal stability studies are conducted to establish the shelf-life of the drug substance. These studies should be performed on at least one batch of this compound packaged in a container closure system that simulates the proposed storage and distribution packaging.[3]

Table 3: ICH Recommended Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies). The parameters to be monitored should include appearance, assay of this compound, and levels of degradation products.

Data Presentation and Interpretation

All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis. This includes the percentage of this compound remaining and the levels of individual and total degradation products at each time point and storage condition. The results from the forced degradation studies will aid in the identification and characterization of impurities observed in the formal stability studies. The overall findings will be used to establish a re-test period or shelf-life for this compound.

References

The Biological Activity of 10-Ethyldithranol in Skin Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 10-Ethyldithranol in skin cells. While specific research on this compound is limited, this document extrapolates from the extensive data available for its parent compound, dithranol (anthralin), a long-established topical treatment for psoriasis. This guide will cover the known mechanisms of action, including the generation of reactive oxygen species, induction of apoptosis, and modulation of inflammatory signaling pathways. Quantitative data, where available for this compound and its close analogs, is presented, alongside detailed experimental protocols for assessing the efficacy of such compounds in dermatological research. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Dithranol has been a cornerstone of topical psoriasis treatment for decades, valued for its efficacy in normalizing keratinocyte function. This compound is a derivative of dithranol, and while specific literature on this compound is sparse, the foundational knowledge of dithranol's biological activity provides a strong basis for understanding its potential therapeutic actions. This guide synthesizes the available information to provide a comprehensive technical resource for researchers in dermatology and drug development.

Quantitative Data

Specific quantitative data for the biological activity of this compound in skin cells is scarce in publicly available literature. However, one study has reported a key metric for its activity in epidermal keratinocytes.

| Compound | Cell Type | Parameter | Value | Reference |

| This compound | Epidermal Keratinocytes | IC50 | ~ 4.4 µM | [1] |

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. This value suggests that this compound possesses significant inhibitory activity on keratinocyte proliferation. Further research is required to establish a more comprehensive quantitative profile.

Mechanism of Action in Skin Cells

The biological activity of dithranol and its derivatives in skin cells is multifaceted, primarily revolving around the induction of oxidative stress, which in turn triggers a cascade of cellular responses that are beneficial in the context of psoriasis.

Generation of Reactive Oxygen Species (ROS)

Dithranol is known to auto-oxidize, leading to the formation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This pro-oxidant activity is central to its therapeutic effect. The generated ROS can directly modulate cellular signaling pathways and induce apoptosis in hyperproliferating keratinocytes.

References

Methodological & Application

Application Notes and Protocols for 10-Ethyldithranol in Psoriasis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 10-Ethyldithranol, a derivative of the established anti-psoriatic agent dithranol, in preclinical psoriasis research. This document outlines its mechanism of action, provides detailed protocols for in vitro and in vivo models, and presents available quantitative data to facilitate its evaluation as a potential therapeutic candidate.

Introduction to this compound

This compound is a synthetic derivative of dithranol (anthralin), a compound with a long history of effective topical treatment for psoriasis. The addition of an ethyl group at the C-10 position is intended to modulate the compound's physicochemical properties, potentially improving its therapeutic index by enhancing efficacy and reducing side effects associated with dithranol, such as skin irritation and staining. Research into C-10 substituted dithranol hybrids has shown promising anti-inflammatory, antioxidant, and antiproliferative activities, making this compound a compound of interest for psoriasis drug development.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to be similar to that of its parent compound, dithranol. The therapeutic effects are likely mediated through a combination of antiproliferative, anti-inflammatory, and pro-apoptotic activities on keratinocytes, the primary cell type involved in the pathogenesis of psoriasis.

Key mechanistic aspects include:

-

Inhibition of Keratinocyte Hyperproliferation: Psoriasis is characterized by the rapid and uncontrolled growth of keratinocytes. Dithranol and its derivatives have been shown to inhibit DNA synthesis and cell proliferation in these cells.

-

Modulation of Inflammatory Pathways: Dithranol is known to influence key inflammatory signaling pathways implicated in psoriasis, such as the NF-κB pathway. By inhibiting the activation of NF-κB, this compound can be expected to reduce the expression of pro-inflammatory cytokines and chemokines that drive the inflammatory cascade in psoriatic lesions.

-

Generation of Reactive Oxygen Species (ROS): Dithranol's therapeutic effect is also linked to its ability to generate reactive oxygen species. This can induce oxidative stress and trigger apoptosis (programmed cell death) in the hyperproliferating keratinocytes, thereby helping to resolve psoriatic plaques.

Quantitative Data

A study on C-10 substituted dithranol hybrids provides valuable quantitative data on the biological activity of a closely related 10-carboxyethyl derivative (ethyl ester), which serves as a surrogate for this compound.

| Compound | Antiproliferative Activity on HaCaT Cells (IC50, µM) | Antioxidant Activity (DPPH Assay, %) | Antioxidant Activity (AAPH Assay, %) | Anti-inflammatory Activity (LOX Inhibition, IC50, µM) |

| Dithranol | 0.945 | - | - | - |

| This compound (Ethyl Ester Derivative) | 0.357 | - | - | - |

| Amide Derivative 9 | 0.022 | 98 | 74 | - |

| Amide Derivative 13 | 0.56 | 86 | 95 | 7 |

Data extracted from "Synthesis and biological evaluation of new C-10 substituted dithranol pleiotropic hybrids". The table indicates that the 10-ethyl ester derivative exhibits higher antiproliferative activity on HaCaT keratinocytes compared to the parent compound, dithranol.

Experimental Protocols

In Vitro Psoriasis Model: Cytokine-Stimulated HaCaT Keratinocytes

This protocol describes the induction of a psoriasis-like inflammatory phenotype in human keratinocyte (HaCaT) cell lines, a widely used in vitro model.

Materials:

-

HaCaT keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human recombinant Tumor Necrosis Factor-alpha (TNF-α)

-

Human recombinant Interleukin-17A (IL-17A)

-

Human recombinant Interleukin-22 (IL-22)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer for RNA or protein extraction

-

Reagents for qPCR or ELISA

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HaCaT cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of stimulation.

-

Starvation (Optional): Once confluent, you may serum-starve the cells for 4-6 hours to reduce basal activation.

-

Stimulation: Prepare a cytokine cocktail of TNF-α (e.g., 10 ng/mL), IL-17A (e.g., 20 ng/mL), and IL-22 (e.g., 20 ng/mL) in serum-free DMEM.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before adding the cytokine cocktail. Include a vehicle control (solvent alone).

-

Incubation: Incubate the cells with the cytokine cocktail and this compound for a predetermined time (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis).

-

Endpoint Analysis:

-

Gene Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of psoriasis-related inflammatory genes (e.g., IL-6, IL-8, S100A7).

-

Protein Expression: Collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Experimental Workflow for In Vitro Psoriasis Model

Caption: Workflow for the in vitro psoriasis model using cytokine-stimulated HaCaT cells.

In Vivo Psoriasis Model: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis in Mice

This protocol describes the induction of a psoriasis-like skin inflammation in mice using the Toll-like receptor 7 agonist, imiquimod. This is a widely accepted and utilized model for preclinical testing of anti-psoriatic drugs.

Materials:

-

8-10 week old BALB/c or C57BL/6 mice

-

Imiquimod 5% cream (e.g., Aldara™)

-

This compound formulated in a suitable topical vehicle (e.g., petrolatum, hydrophilic ointment)

-

Calipers for measuring ear and skin thickness

-

Scoring system for erythema, scaling, and thickness (modified PASI)

-

Anesthesia for in-life measurements and euthanasia

-

Biopsy tools

-

Reagents for histology (e.g., formalin, paraffin, H&E stain) and molecular analysis

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Hair Removal: Shave a designated area on the back of each mouse (e.g., 2x2 cm).

-

Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

-

Treatment:

-

Prophylactic: Start topical application of this compound or vehicle control on the same day as the first imiquimod application.

-

Therapeutic: Start treatment after the establishment of clear psoriatic symptoms (e.g., day 3).

-

-

Monitoring and Scoring:

-

Monitor the body weight of the mice daily.

-

Daily, measure the ear thickness and the thickness of the treated back skin using calipers.

-

Score the severity of erythema, scaling, and induration of the back skin using a 0-4 scale (modified Psoriasis Area and Severity Index - PASI).

-

-

Termination and Sample Collection:

-

At the end of the experiment (e.g., day 8), euthanize the mice.

-

Collect skin biopsies from the treated areas for histological analysis (H&E staining to assess acanthosis, parakeratosis, and inflammatory cell infiltration).

-

Collect skin and spleen samples for cytokine analysis (qPCR or ELISA).

-

Experimental Workflow for Imiquimod-Induced Psoriasis Mouse Model

Caption: Workflow for the in vivo imiquimod-induced psoriasis mouse model.

Signaling Pathway

The anti-psoriatic effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways within keratinocytes. The following diagra

Application Notes and Protocols for 10-Ethyldithranol in Cell Culture

For: Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental use of 10-Ethyldithranol, a derivative of the anti-psoriatic drug dithranol, in a cell culture setting. Due to the limited availability of specific data for this compound, the protocols and mechanisms described herein are largely based on studies conducted with its parent compound, dithranol (also known as anthralin). It is hypothesized that this compound will exhibit similar biological activities and mechanisms of action. The primary focus of these notes is on the application of this compound in inducing apoptosis and modulating cellular signaling pathways in cancer cell lines, with a particular emphasis on human keratinocytes (HaCaT cells) as a model system.

Mechanism of Action

Dithranol and its derivatives are known to exert their cellular effects primarily through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to a state of oxidative stress, which in turn triggers a cascade of downstream cellular events. The primary mechanism involves the autooxidation of the dithranol molecule, which produces free radicals and other reactive oxygen species. These highly reactive molecules can damage cellular components such as DNA, lipids, and proteins, ultimately leading to the activation of apoptotic pathways and the modulation of key signaling cascades involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Data Summary

The following tables summarize quantitative data from studies on dithranol, which can be used as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Dithranol in HaCaT Keratinocytes

| Assay | Concentration Range | Incubation Time | Key Findings |

| LDH Release | 0 - 50 µM | 6 hours | Dose-dependent increase in lactate dehydrogenase release, indicating loss of membrane integrity. |

| MTT Assay | 5 - 100 µM | 2 - 6 hours | Time- and concentration-dependent decrease in mitochondrial metabolic activity. |

| XTT Assay | 6x - 60x dilutions | 3 hours | Significant decrease in cell viability observed at higher concentrations. |

Table 2: Time-Course of Dithranol-Induced Apoptotic Events in HaCaT Cells

| Apoptotic Event | Dithranol Concentration | Time of Onset | Detection Method |

| Caspase-3/7 Activation | 0.1 - 0.5 µg/mL | 6 hours | Flow Cytometry |

| Phosphatidylserine Externalization | 0.1 - 0.5 µg/mL | 9 hours | Annexin V Staining (Flow Cytometry)[1] |

| Morphological Changes (Apoptosis/Necrosis) | 0.1 - 0.5 µg/mL | 12 hours | Electron Microscopy[1] |

Experimental Protocols

Note: These protocols are adapted from studies using dithranol. Optimization for this compound, including concentration and incubation times, is recommended.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Target cells (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Detection of Apoptosis by Annexin V-FITC Staining

This protocol details the detection of early-stage apoptosis through the externalization of phosphatidylserine.

Materials:

-

Target cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 9 hours, based on dithranol data).[1] Include appropriate controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Detection of DNA Fragmentation by TUNEL Assay

This protocol is for identifying late-stage apoptosis through the detection of DNA fragmentation.

Materials:

-

Target cells treated with this compound, grown on coverslips or in chamber slides

-

TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound as described previously. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing and Counterstaining: Wash the cells with PBS to stop the reaction. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Visualizations

This compound, like dithranol, is proposed to modulate key inflammatory and cell survival signaling pathways, primarily through the generation of ROS.

Proposed Signaling Pathway of this compound

The diagram below illustrates the hypothesized mechanism of action of this compound. The compound induces the production of ROS, which can lead to the inhibition of the NF-κB signaling pathway and potentially modulate the MAPK pathway, ultimately promoting apoptosis in target cells.

Caption: Proposed signaling cascade of this compound action.

Experimental Workflow for Apoptosis Assessment

The following diagram outlines the general workflow for assessing this compound-induced apoptosis in cell culture.

Caption: General workflow for apoptosis assessment.

References

Application Notes and Protocols for 10-Ethyldithranol in Dermatological Research

Disclaimer: Direct research data on 10-Ethyldithranol is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Dithranol (Anthralin). This compound, as a derivative, is hypothesized to share a similar mechanism of action, potentially with altered stability, potency, or side-effect profile. These notes are intended to provide a foundational framework for researchers initiating studies on this compound. All protocols should be validated and optimized for the specific compound.

Application Notes

1. Introduction to this compound

This compound is a derivative of Dithranol (1,8-dihydroxy-9-anthrone), a well-established topical therapeutic agent for psoriasis. Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Dithranol's therapeutic efficacy is attributed to its antiproliferative, anti-inflammatory, and pro-oxidative properties. The ethyl substitution at the C10 position in this compound may be intended to modify the compound's lipophilicity, stability, and penetration, potentially offering an improved therapeutic window compared to Dithranol.

2. Postulated Mechanism of Action

Based on the known mechanisms of Dithranol, this compound is presumed to act through a multi-faceted approach:

-

Antiproliferative Effects: It is hypothesized to inhibit DNA synthesis and cell proliferation in the hyperproliferative keratinocytes of psoriatic plaques. This is likely achieved by interfering with mitochondrial function and cellular energy supply.

-

Induction of Apoptosis: By generating reactive oxygen species (ROS), this compound is expected to induce oxidative stress, leading to apoptosis in keratinocytes. This helps in the resolution of psoriatic lesions.

-

Anti-inflammatory Effects: The parent compound, Dithranol, has been shown to reduce the production of pro-inflammatory cytokines and inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). This compound is expected to retain these anti-inflammatory properties.[1][2]

3. Potential Applications in Dermatological Research

-

Psoriasis: The primary application for investigation is in the topical treatment of chronic plaque psoriasis.

-

Other Hyperproliferative Skin Disorders: Its antiproliferative properties may be beneficial in other conditions such as warts and calluses.

-

In Vitro Models: this compound can be used as a tool compound in keratinocyte cell culture models to study cellular proliferation, differentiation, and apoptosis.

Quantitative Data Summary (Based on Dithranol)

The following tables provide a summary of quantitative data for Dithranol, which can serve as a starting point for designing experiments with this compound.

Table 1: Clinical Application Parameters for Dithranol

| Parameter | Typical Range | Notes |

| Concentration | 0.1% - 2% | Start with lower concentrations and gradually increase as tolerated. |

| Application Time | 10 - 30 minutes | Short-contact therapy is common to minimize side effects. |

| Frequency | Once daily | Applied to affected areas only. |

Table 2: Common Side Effects of Dithranol

| Side Effect | Incidence | Mitigation Strategy |

| Skin Irritation | Common | Short-contact therapy, use of emollients, careful application. |

| Staining (Skin, Hair, Clothes) | Common | Use of protective dressings, washing off thoroughly. |

| Redness and Burning | Common | Dose titration, combination with soothing agents. |

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Proliferation Assay

Objective: To determine the antiproliferative effect of this compound on human keratinocytes (e.g., HaCaT cell line).

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Methodology:

-

Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the induction of intracellular ROS by this compound in keratinocytes.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

DMEM (serum-free)

-

This compound stock solution (in DMSO)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well plates

-

Fluorescence microplate reader (Ex/Em = 485/535 nm)

Methodology:

-

Cell Seeding: Seed HaCaT cells in black 96-well plates and grow to 70-80% confluency.

-

Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[3]

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Treatment: Add serum-free medium containing various concentrations of this compound to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measurement: Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.[4][5]

-

Analysis: Quantify the change in fluorescence over time to determine the rate of ROS production.

Protocol 3: Apoptosis Assay via Caspase-3 Activity

Objective: To determine if this compound induces apoptosis in keratinocytes by measuring caspase-3 activity.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Culture medium

-

This compound stock solution (in DMSO)

-

Caspase-3 colorimetric assay kit (or fluorometric)

-

Lysis buffer

-

96-well plates

-

Plate reader

Methodology:

-

Cell Seeding and Treatment: Seed HaCaT cells in 6-well plates. Treat with desired concentrations of this compound for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Caspase-3 Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.

-

Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle control.

Visualizations

Caption: Postulated signaling pathway for this compound in keratinocytes.

Caption: Experimental workflow for the in vitro keratinocyte proliferation assay.

References

- 1. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. assaygenie.com [assaygenie.com]

Application Notes and Protocols for the Quantification of 10-Ethyldithranol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 10-Ethyldithranol in various samples. The methodologies outlined are based on established analytical techniques for the parent compound, dithranol, and are adaptable for this compound.

Introduction to this compound Analysis

This compound is a derivative of dithranol (also known as anthralin), a well-established topical treatment for psoriasis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. The analytical methods detailed below include High-Performance Liquid Chromatography (HPLC), a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the quantification of this compound. The following protocol is adapted from a validated method for dithranol and is suitable for the analysis of this compound in pharmaceutical formulations.[1][2][3][4][5][6]

Experimental Protocol: Isocratic RP-HPLC

Objective: To determine the concentration of this compound using an isocratic RP-HPLC method with UV detection.

Instrumentation:

-

HPLC system with a pump, autosampler, and UV-Vis detector

-

C18 analytical column (e.g., Phenomenex C18, 5 µm particle size)[1]

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)[1][3][4][5]

-

This compound reference standard

-

Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile : Water : Acetic Acid (58:37:5, v/v/v)[3][4][5] |

| Column | C18, 5 µm |

| Flow Rate | 1.1 mL/min[3][4][5] |

| Detection Wavelength | 254 nm or 394 nm[1][3][4][5] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation (for a cream or ointment formulation):

-

Accurately weigh a portion of the sample formulation equivalent to a known amount of this compound.

-

Dissolve the sample in a suitable volume of methanol.

-

Vortex or sonicate to ensure complete dissolution of the active ingredient.

-

Centrifuge or filter the solution to remove any undissolved excipients.

-

Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

-

Data Presentation: HPLC Method Performance

The following table summarizes typical performance characteristics for an HPLC method for dithranol, which are expected to be similar for this compound.

| Parameter | Typical Value |